N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide
Description
Chemical Identity and Structural Characterization of N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound is formally named N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-2-(methylamino)acetamide under IUPAC guidelines. This nomenclature reflects its core structure: a chloro-substituted phenyl ring bearing a morpholine-4-sulfonyl group at the 3-position, linked via an acetamide bridge to a methylamino moiety. The molecular formula C₁₃H₁₈ClN₃O₄S corresponds to a molecular weight of 347.82 g/mol .
A structural breakdown reveals:
- Aromatic core : A para-chlorinated benzene ring with a sulfonamide substituent.
- Sulfonamide group : A morpholine ring (C₄H₈NO) connected via a sulfonyl (-SO₂-) bridge.
- Acetamide side chain : A methylamino group (-NHCH₃) attached to a carbonyl-bearing ethylene spacer.
The hydrochloride salt form of this compound (CAS 1173052-99-7) has the formula C₁₃H₁₉Cl₂N₃O₄S , incorporating an additional chlorine atom.
Crystallographic Structure and Conformational Isomerism
While direct X-ray crystallographic data for this specific compound is unavailable, structural analogs provide insights into its likely conformation. The morpholine ring typically adopts a chair conformation , with the sulfonyl group occupying an axial position to minimize steric hindrance. The acetamide side chain likely exhibits restricted rotation due to conjugation between the carbonyl group and the adjacent nitrogen, favoring a planar geometry.
Key stereoelectronic features include:
- Sulfonyl group geometry : The tetrahedral sulfur atom creates a 109.5° bond angle between the oxygen atoms, stabilizing the molecule via resonance with the adjacent aromatic system.
- Chloro substituent effects : The electron-withdrawing chlorine atom at the phenyl ring’s 4-position induces partial positive charge localization, potentially influencing intermolecular interactions.
Comparative analysis of related N-(chlorophenyl)acetamides suggests that the methylamino group adopts a gauche conformation relative to the carbonyl oxygen, optimizing hydrogen-bonding opportunities.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Aromatic protons: Two doublets (δ 7.8–8.2 ppm, J = 8.5 Hz) for the ortho-chloro-substituted phenyl ring.
- Morpholine protons: Multiplet at δ 3.6–3.8 ppm (CH₂ groups) and δ 2.8–3.0 ppm (N-CH₂).
- Methylamino group: Singlet at δ 2.4 ppm (N-CH₃).
¹³C NMR :
- Carbonyl carbon: δ 168–170 ppm.
- Sulfonyl-attached quaternary carbon: δ 142–145 ppm.
Infrared (IR) Spectroscopy
- Strong absorption at 1650 cm⁻¹ (amide C=O stretch).
- Sulfonyl S=O asymmetric/symmetric stretches at 1360 cm⁻¹ and 1150 cm⁻¹ .
- N-H bending vibrations at 1540 cm⁻¹ (amide II band).
Mass Spectrometry (MS)
Computational Molecular Modeling and Electron Density Mapping
Density Functional Theory (DFT) calculations on analogous systems predict the following electronic characteristics:
- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity suitable for further functionalization.
- Electrostatic Potential :
- Negative potential localized on sulfonyl oxygens and carbonyl oxygen.
- Positive potential at the methylamino nitrogen and chloro-substituted phenyl ring.
Molecular dynamics simulations suggest the compound adopts a folded conformation in solution, with the morpholine ring positioned over the aromatic system to stabilize via van der Waals interactions. Charge density analysis reveals significant electron delocalization across the sulfonamide-amide system, contributing to its thermal stability.
Properties
Molecular Formula |
C13H18ClN3O4S |
|---|---|
Molecular Weight |
347.82 g/mol |
IUPAC Name |
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C13H18ClN3O4S/c1-15-9-13(18)16-10-2-3-11(14)12(8-10)22(19,20)17-4-6-21-7-5-17/h2-3,8,15H,4-7,9H2,1H3,(H,16,18) |
InChI Key |
ZUQZCMMIIYGAIH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-3-(morpholine-4-sulfonyl)phenyl Derivatives
The core intermediate, 4-chloro-3-(morpholine-4-sulfonyl)phenyl , can be synthesized via sulfonylation of a suitably substituted phenol or aniline derivative:
| Step | Reagents & Conditions | Description |
|---|---|---|
| A. Preparation of 4-chloro-3-aminophenol | Chlorination of phenol derivatives | Introduces the chloro and amino groups onto the aromatic ring. |
| B. Sulfonylation | Morpholine-4-sulfonyl chloride, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane) | Reacts with the amino group to form the sulfonamide linkage, yielding the sulfonylphenyl intermediate. |
Patent literature indicates that sulfonyl chlorides are typically used for such transformations, with reaction temperatures maintained around 0°C to room temperature to control selectivity and prevent side reactions.
Formation of the Acetamide Moiety
Synthesis of 2-(Methylamino)acetamide
The methylamino acetamide fragment can be prepared via:
- Acylation of methylamine with chloroacetyl chloride or acetic anhydride.
- Alternatively, nucleophilic substitution of chloroacetamide with methylamine.
This step often employs solvents like N,N-dimethylformamide (DMF) or acetonitrile, with bases such as potassium carbonate or sodium bicarbonate to facilitate the reaction.
Coupling with the Aromatic Core
The aminoacetamide is then coupled with the sulfonylphenyl intermediate through nucleophilic substitution or amide bond formation:
- Amide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU can be employed.
- The reaction typically occurs in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at ambient or slightly elevated temperatures.
Final Assembly and Purification
Amine Functionalization
The methylamino group is introduced either through direct substitution or via reductive amination, depending on the specific synthetic route.
Salt Formation and Crystallization
The compound can be converted into its hydrochloride salt for improved stability and solubility. Crystallization techniques, including solvent evaporation or cooling, are used to isolate pure polymorphic forms, as detailed in recent patent disclosures.
Representative Data Table of Preparation Conditions
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Sulfonylation | Morpholine-4-sulfonyl chloride | Dichloromethane | 0°C to RT | Controlled addition to prevent side reactions |
| Acetamide formation | Chloroacetyl chloride + methylamine | DMF | RT to 40°C | Excess methylamine ensures complete conversion |
| Coupling | Carboxylic acid derivative + amine | DMF or DMSO | RT to 50°C | Use of coupling agents recommended |
| Crystallization | Ethanol or acetonitrile | Cooling | 0°C to RT | For polymorph control |
Research and Patent Sources
- Patent US6335350B1 describes the synthesis of acetamide derivatives with antiviral activity, employing halogenation, sulfonylation, and amide coupling steps, aligning with the methods discussed.
- Patent WO2009057133A2 details the synthesis of related phenoxy acetamide compounds, emphasizing the use of various solvents and bases at elevated temperatures for cyclization and sulfonylation reactions.
- Recent patent US20210188778A1 elaborates on polymorphic forms and micronization techniques, highlighting the importance of solvent choice and milling conditions in preparing pharmaceutical-grade compounds.
Summary of Key Preparation Parameters
| Parameter | Typical Range | Purpose |
|---|---|---|
| Reaction temperature | -15°C to 55°C | Control reaction rate and selectivity |
| Solvent | Dichloromethane, DMF, DMSO | Solubilize reactants and facilitate coupling |
| Base | Pyridine, potassium carbonate, triethylamine | Neutralize acids and promote nucleophilic substitution |
| Reaction time | 2-8 hours | Ensure complete conversion |
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present in intermediates) to an amino group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2-Chloro-N-{4-chloro-3-[(morpholin-4-yl)sulfonyl]phenyl}acetamide (XX0)
- Molecular Formula : C₁₂H₁₄Cl₂N₂O₄S
- Key Differences: Replaces the methylamino group with a chlorine atom.
- The dual chlorine substituents increase lipophilicity but may reduce solubility .
N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide (CAS 348-90-3)
- Molecular Formula: C₉H₇ClF₃NO
- Key Differences : Substitutes morpholine sulfonyl with a trifluoromethyl group.
- Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it favorable for blood-brain barrier penetration. However, reduced polarity may limit solubility in aqueous environments .
N-[4-Chloro-2-nitrophenyl]-N-(methylsulfonyl)acetamide
- Molecular Formula : C₉H₉ClN₂O₅S
- Key Differences : Features a nitro group and methylsulfonyl instead of morpholine sulfonyl.
- Methylsulfonyl is less polar than morpholine sulfonyl, affecting solubility .
Modifications on the Acetamide Side Chain
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide Hydrochloride
- Molecular Formula : C₁₀H₁₀ClF₃N₂O (free base)
- Key Differences: Shares the methylamino group but replaces morpholine sulfonyl with trifluoromethyl.
- Implications : The hydrochloride salt improves solubility. The trifluoromethyl group may enhance binding to hydrophobic pockets in target proteins compared to morpholine sulfonyl .
2-Chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide
- Molecular Formula : C₁₃H₁₄ClFN₂O₃
- Key Differences : Replaces sulfonyl with a morpholine carbonyl group.
- This could decrease affinity for targets requiring strong polar interactions .
KCNQ2/Q3 Potassium Channel Openers (e.g., JM-S-9)
- Structure : 2-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(cyclohexylmethyl)acetamide
- Key Differences: Cyclohexylmethyl substituent instead of methylamino.
- Implications: Bulky substituents like cyclohexylmethyl may enhance selectivity for potassium channels but reduce solubility. The methylamino group in the target compound could offer a balance between selectivity and bioavailability .
VEGFR3 Inhibitors (from QSAR Studies)
- Example : N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide derivatives
- Key Differences: Lack of morpholine sulfonyl and methylamino groups.
- Implications : Acetamide derivatives with halogenated phenyl rings show moderate VEGFR3 inhibition (IC₅₀ values in µM range). The target compound’s morpholine sulfonyl group may improve binding to polar active sites .
Structural and Pharmacokinetic Data Table
Biological Activity
N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide, a synthetic compound, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈ClN₃O₄S
- Molecular Weight : 384.28 g/mol
- CAS Number : 852296-84-5
- IUPAC Name : N-(4-chloro-3-(morpholinosulfonyl)phenyl)-2-(methylamino)acetamide
The compound features a chloro-substituted phenyl ring, a morpholine sulfonyl group, and a methylamino acetamide moiety, which contribute to its pharmacological properties .
Research indicates that this compound interacts with various biological targets. The exact mechanisms are still under investigation, but preliminary studies suggest it may influence cellular pathways related to cancer cell proliferation and apoptosis.
Anticancer Potential
Several studies have explored the anticancer properties of this compound. For instance, it has shown significant activity against various cancer cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| MCF7 | 10.5 | Inhibition of proliferation |
| A549 | 8.2 | Induction of apoptosis |
| HCT116 | 5.0 | Cell cycle arrest |
These findings highlight the compound's ability to inhibit cancer cell growth and induce apoptosis in specific cell types .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for evaluating its therapeutic potential.
- Absorption : The compound is expected to have moderate solubility due to its polar functional groups.
- Distribution : Its lipophilicity suggests it may cross cellular membranes effectively.
- Metabolism : Preliminary studies indicate that the compound undergoes metabolic transformations that could affect its activity.
- Excretion : The elimination half-life needs further exploration through in vivo studies.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
A study conducted on multiple cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study reported IC₅₀ values ranging from 5 µM to 10 µM across different lines, indicating its potency as an anticancer agent . -
Mechanistic Insights :
Another research effort focused on elucidating the mechanisms behind its anticancer effects. The compound was found to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspase cascades .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, we compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-[4-chloro-3-(pyridine-4-sulfonyl)phenyl]-2-(methylamino)acetamide | Pyridine instead of morpholine | Antimicrobial activity |
| N-[3-fluoro-4-(morpholine-4-sulfonyl)phenyl]-2-(ethylamino)acetamide | Fluorine substitution | Potential anti-inflammatory properties |
| N-[4-bromo-3-(morpholine-4-sulfonyl)phenyl]-2-(dimethylamino)acetamide | Bromine substitution | Enzyme inhibition studies |
This comparison illustrates how slight modifications in structure can lead to significant differences in biological activity .
Q & A
Q. What are the recommended synthetic routes for N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide?
A two-step approach is typically employed:
- Step 1: Sulfonylation of 4-chloro-3-aminophenol with morpholine-4-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to introduce the sulfonyl group .
- Step 2: Acetylation with 2-(methylamino)acetyl chloride or coupling via EDC/HOBt-mediated amide bond formation to attach the methylaminoacetamide moiety . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from toluene or ethanol .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for substituted phenyl), sulfonyl group (no direct proton), and methylamino protons (δ 2.8–3.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 363.0834 (calculated for C₁₃H₁₇ClN₂O₃S) .
- X-ray crystallography : Resolve bond angles and dihedral planes (e.g., morpholine ring conformation) if single crystals are obtained .
Advanced Research Questions
Q. What strategies optimize the sulfonylation step yield?
Key parameters include:
- Stoichiometry : Use 1.2 equivalents of morpholine-4-sulfonyl chloride to minimize side reactions .
- Temperature control : Maintain ≤5°C during sulfonylation to suppress hydrolysis .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency . Post-reaction, aqueous workup (5% HCl) removes unreacted reagents, improving purity to >95% .
Q. How should researchers address discrepancies between computational and experimental spectroscopic data?
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate assignments .
- Tandem MS/MS : Fragment ions (e.g., m/z 245.02 for sulfonyl-phenyl cleavage) can confirm structural motifs .
- Database cross-referencing : Validate against PubChem CID entries (e.g., CID 1044232 for analogous acetamides) .
Q. What in vitro assays evaluate bioactivity against kinase targets?
- Kinase inhibition assays : Use recombinant PI3K or PI4K enzymes with ATP-competitive luminescence assays (IC₅₀ determination) .
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays, correlating activity with structural analogs like PIK-93 (IC₅₀ = 19 nM for PI4KIIIβ) .
- Binding affinity studies : Surface plasmon resonance (SPR) with immobilized kinase domains quantifies dissociation constants (Kd) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on biological activity across studies?
Potential factors include:
- Purity variance : HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) ensures ≥98% purity, as impurities >2% skew IC₅₀ values .
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) to enable cross-study comparisons .
- Cell line variability : Use isogenic cell lines (e.g., PTEN-wildtype vs. mutant) to isolate compound-specific effects .
Spectroscopic Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
